molecular formula C16H20N2O2S B2667399 N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 953998-93-1

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2667399
CAS No.: 953998-93-1
M. Wt: 304.41
InChI Key: KTGAPDMRWKTHDC-UHFFFAOYSA-N
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Description

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)furan-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring, a piperidine ring, and a furan-2-carboxamide moiety. Its structural complexity and potential biological activities make it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophene-2-carboxaldehyde with piperidine in the presence of a suitable catalyst.

    Introduction of the Furan-2-carboxamide Moiety: The piperidine intermediate is then reacted with furan-2-carboxylic acid or its derivatives under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can undergo substitution reactions with electrophiles or nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles or nucleophiles in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.

    Biology: It is used in studies related to cellular signaling pathways and molecular mechanisms of action.

    Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)furan-2-carboxamide can be compared with other similar compounds, such as:

    Furanylfentanyl: A synthetic opioid with a similar furan-2-carboxamide moiety.

    Cyclopropylfentanyl: Another synthetic opioid with structural similarities.

    4-Fluoroisobutyrylfentanyl: A compound with a related chemical structure and pharmacological profile.

These compounds share structural features but differ in their specific biological activities and applications. This compound is unique due to its specific combination of functional groups and potential therapeutic applications.

Properties

IUPAC Name

N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c19-16(15-4-1-9-20-15)17-11-13-5-7-18(8-6-13)12-14-3-2-10-21-14/h1-4,9-10,13H,5-8,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTGAPDMRWKTHDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CO2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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